molecular formula C12H16Cl2N2O B2515326 5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide CAS No. 1152983-09-9

5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide

Cat. No.: B2515326
CAS No.: 1152983-09-9
M. Wt: 275.17
InChI Key: BHLWCCGFTICKJR-UHFFFAOYSA-N
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Description

5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide ( 1152983-09-9) is a chemical compound with the molecular formula C12H16Cl2N2O and a molecular weight of 275.17 g/mol . It is characterized by a predicted density of 1.203 g/cm³ at 20 °C and a boiling point of 397.6 °C . This compound belongs to the pyridine-3-carboxamide class of chemicals, a scaffold noted for its significant presence in bioactive molecules and natural products . The core pyridine-3-carboxamide structure is a versatile building block in medicinal and pesticide chemistry, with reported activities including antibacterial, antifungal, and herbicidal properties . Researchers value this structural motif for developing novel active compounds. Specifically, pyridine-3-carboxamide analogs have been synthesized and evaluated for their efficacy against agricultural pathogens, such as Ralstonia solanacearum , which causes bacterial wilt in tomatoes . Molecular docking studies suggest that such compounds can exhibit strong binding affinities to target proteins, indicating their potential as inhibitors in biochemical research . The dichloro and N-alkyl substitutions on the pyridine ring in this specific compound are typical modifications explored to optimize physicochemical properties and biological activity, making it a valuable intermediate for structure-activity relationship (SAR) studies in agrochemical or pharmacological discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize it as a key intermediate in organic synthesis or as a standard in analytical studies.

Properties

IUPAC Name

5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-7(2)8(3)16(4)12(17)9-5-10(13)11(14)15-6-9/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLWCCGFTICKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N(C)C(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Chlorination of Pyridine: Pyridine is chlorinated at the 5 and 6 positions using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of Carboxamide: The chlorinated pyridine is then reacted with methylamine and 3-methylbutan-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide group at the 3 position.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and 3-methylbutan-2-yl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine carboxamides exhibit antimicrobial properties. A study demonstrated that compounds similar to 5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide showed efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis, which is crucial for the development of new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its potential in treating inflammatory diseases. It acts on specific signaling pathways involved in inflammation, particularly through modulation of cytokines such as IL-12 and IL-23. This suggests its application in therapeutic strategies for autoimmune conditions like rheumatoid arthritis and multiple sclerosis .

Data Table: Summary of Biological Activities

Activity TypeTargeted ConditionMechanism of ActionReference
AntimicrobialBacterial infectionsInhibition of cell wall synthesis
Anti-inflammatoryAutoimmune diseasesModulation of IL-12 and IL-23 signaling
AnticancerVarious cancersInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, showcasing its potential as a new class of antibiotics. The study highlighted the structural features that contribute to its antimicrobial activity, emphasizing the importance of the dichloro substituents .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound revealed its ability to inhibit the production of pro-inflammatory cytokines in vitro. The study utilized human immune cells to assess the compound's effect on cytokine release. Results showed a marked decrease in IL-12 and IL-23 levels, suggesting its therapeutic potential for treating chronic inflammatory diseases .

Mechanism of Action

The mechanism by which 5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and carboxamide group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide with structurally related pyridine carboxamides, emphasizing substituent variations and molecular characteristics:

Compound Name Substituents (N-linked) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound (Target) Methyl, 3-methylbutan-2-yl C₁₂H₁₆Cl₂N₂O ~274.17 Bulky branched alkyl group
5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide Methoxy, methyl C₈H₈Cl₂N₂O₂ 235.06 Smaller substituents (methoxy vs. alkyl chain)
5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide Dimethyl C₈H₈Cl₂N₂O 231.07 Symmetric N-substituents
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide Methoxy, methyl + pivaloyl group C₁₄H₁₉ClN₂O₃ 306.77 (estimated) Additional pivalamide group at position 5

Key Findings:

The methoxy group in the analog from may enhance solubility in polar solvents relative to alkyl-substituted derivatives.

Halogenation Patterns :

  • All listed compounds retain chlorine atoms at positions 5 and 6 of the pyridine ring, a common feature in agrochemicals and kinase inhibitors for enhancing electronegativity and binding interactions.

Functional Group Diversity :

  • The pivalamide-containing derivative () demonstrates how additional acyl groups can modulate metabolic stability, though this may also increase molecular weight and reduce bioavailability.

Synthetic Accessibility :

  • Simpler derivatives (e.g., N,N-dimethyl) are synthetically more accessible than the target compound, which requires multi-step alkylation or coupling reactions to introduce the branched substituent.

Biological Activity

5,6-Dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H14Cl2N2O
  • Molecular Weight : 261.15 g/mol
  • CAS Number : [Not provided in the search results]

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its interactions with various biological systems. Key findings include:

  • Inhibition of Bacterial Secretion Systems : The compound has been shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. Specifically, it was noted that at high concentrations (50 μM), the compound resulted in approximately 50% inhibition of secretion in assays designed to measure this effect .
  • Pharmacological Effects : The compound exhibits a range of pharmacological activities, including potential anti-inflammatory and antimicrobial properties. Its mechanism involves modulation of key signaling pathways that are essential for bacterial virulence and host interaction.
  • Structure-Activity Relationship (SAR) : The presence of the dichloro and methyl groups in its structure contributes to its biological activity. Variations in these substituents can significantly alter the compound's efficacy against different microbial strains .

Case Study 1: Inhibition of T3SS

A detailed investigation into the inhibition of T3SS by various compounds included this compound. The study demonstrated that this compound effectively downregulates major activators involved in the secretion process without entirely inhibiting secretion, highlighting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that it possesses broad-spectrum activity against several pathogenic strains. In vitro tests indicated significant inhibition zones when tested against Gram-negative and Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectConcentration Tested
Inhibition of T3SS~50% inhibition50 μM
Antimicrobial EffectBroad-spectrumVaries by strain
Modulation of Inflammatory PathwaysSignificantVaries

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